molecular formula C10H18N2 B12552827 2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole CAS No. 144505-59-9

2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12552827
CAS No.: 144505-59-9
M. Wt: 166.26 g/mol
InChI Key: WCPGFBUEIMKWFL-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a cyclohexylmethyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: A precursor in the synthesis of 2-(Cyclohexylmethyl)-4,5-dihydro-1H-imidazole.

    Imidazole: The parent compound, which lacks the cyclohexylmethyl group.

    Cyclohexylmethylimidazole: A similar compound with slight structural variations.

Uniqueness

This compound is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

144505-59-9

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-(cyclohexylmethyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H18N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h9H,1-8H2,(H,11,12)

InChI Key

WCPGFBUEIMKWFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=NCCN2

Origin of Product

United States

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